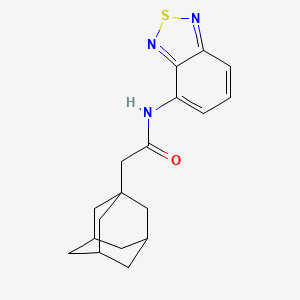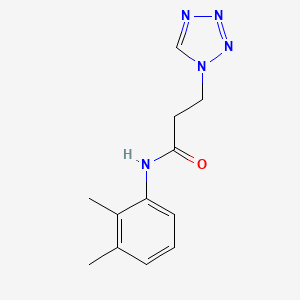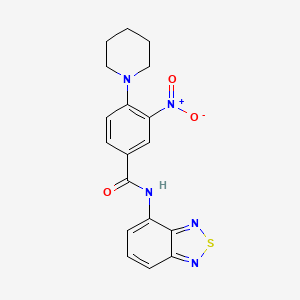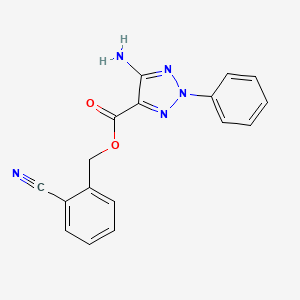
2-(ADAMANTAN-1-YL)-N-(2,1,3-BENZOTHIADIAZOL-4-YL)ACETAMIDE
概要
説明
2-(ADAMANTAN-1-YL)-N-(2,1,3-BENZOTHIADIAZOL-4-YL)ACETAMIDE is a compound that combines the unique structural features of adamantane and benzothiadiazole. Adamantane is a polycyclic hydrocarbon known for its stability and rigidity, while benzothiadiazole is a heterocyclic compound with applications in various fields, including materials science and pharmaceuticals. The combination of these two moieties in a single molecule offers potential for diverse applications in scientific research and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(ADAMANTAN-1-YL)-N-(2,1,3-BENZOTHIADIAZOL-4-YL)ACETAMIDE typically involves the following steps:
Formation of Adamantyl Derivative: The adamantyl moiety can be introduced through the reaction of adamantane with suitable reagents to form an adamantyl halide or alcohol.
Coupling with Benzothiadiazole: The adamantyl derivative is then coupled with a benzothiadiazole derivative under appropriate conditions. This step often involves the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.
化学反応の分析
Types of Reactions
2-(ADAMANTAN-1-YL)-N-(2,1,3-BENZOTHIADIAZOL-4-YL)ACETAMIDE can undergo various types of chemical reactions, including:
Oxidation: The adamantyl moiety can be oxidized to form adamantyl ketones or alcohols.
Reduction: The benzothiadiazole ring can be reduced under specific conditions to form dihydrobenzothiadiazole derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the adamantyl or benzothiadiazole moieties, to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or electrophilic reagents can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the adamantyl moiety can yield adamantyl ketones, while reduction of the benzothiadiazole ring can produce dihydrobenzothiadiazole derivatives.
科学的研究の応用
2-(ADAMANTAN-1-YL)-N-(2,1,3-BENZOTHIADIAZOL-4-YL)ACETAMIDE has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials with unique properties.
Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules, potentially leading to the development of new drugs or bioactive compounds.
Medicine: Its potential pharmacological properties could be explored for therapeutic applications, such as antiviral or anticancer agents.
Industry: The compound can be used in the development of advanced materials, including polymers and nanomaterials, due to its stability and unique structural characteristics.
作用機序
The mechanism of action of 2-(ADAMANTAN-1-YL)-N-(2,1,3-BENZOTHIADIAZOL-4-YL)ACETAMIDE would depend on its specific application. In a biological context, the compound could interact with molecular targets such as enzymes or receptors, modulating their activity. The adamantyl moiety may enhance the compound’s ability to penetrate cell membranes, while the benzothiadiazole ring could interact with specific binding sites on target proteins.
類似化合物との比較
Similar Compounds
1-adamantylamine: Known for its antiviral properties, particularly against influenza.
2-(1-adamantyl)-2-methylaminopropane: A stimulant and entactogen of the amphetamine class.
Benzothiadiazole derivatives: Used in various applications, including as fungicides and in organic electronics.
Uniqueness
2-(ADAMANTAN-1-YL)-N-(2,1,3-BENZOTHIADIAZOL-4-YL)ACETAMIDE is unique due to the combination of the adamantyl and benzothiadiazole moieties. This combination imparts both stability and potential biological activity, making it a versatile compound for various applications.
特性
IUPAC Name |
2-(1-adamantyl)-N-(2,1,3-benzothiadiazol-4-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3OS/c22-16(19-14-2-1-3-15-17(14)21-23-20-15)10-18-7-11-4-12(8-18)6-13(5-11)9-18/h1-3,11-13H,4-10H2,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRMVUJTXWTYUJY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)CC(=O)NC4=CC=CC5=NSN=C54 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N,N'-BIS[4-(PIPERIDINOSULFONYL)BENZYL]UREA](/img/structure/B4319927.png)
![2-{[2-(2H-benzotriazol-2-yl)-4-methylphenoxy]acetyl}-N-methylhydrazinecarbothioamide](/img/structure/B4319929.png)
![N-(1-ADAMANTYLCARBONYL)-N'-[2-(4-METHYLPHENOXY)ETHYL]THIOUREA](/img/structure/B4319936.png)
![2-AMINO-5-CYANO-6-(2-FLUOROPHENYL)-4,4-DIMETHOXY-3-AZABICYCLO[3.1.0]HEX-2-EN-1-YL CYANIDE](/img/structure/B4319943.png)
![2-amino-6-(4-fluorophenyl)-4,4-dimethoxy-3-azabicyclo[3.1.0]hex-2-ene-1,5-dicarbonitrile](/img/structure/B4319945.png)
![1-{[3-(ethylanilino)propyl]amino}-3-methylpyrido[1,2-a][1,3]benzimidazol-4-yl cyanide](/img/structure/B4319963.png)
![N-[2-(3,5-DICHLOROANILINO)-5-FLUORO-4-PYRIMIDINYL]-N-(3,5-DICHLOROPHENYL)AMINE](/img/structure/B4319981.png)





![ETHYL 4-[(2-{5-[4-(TRIFLUOROMETHYL)PHENYL]-2H-1,2,3,4-TETRAAZOL-2-YL}ACETYL)AMINO]BENZOATE](/img/structure/B4320038.png)

